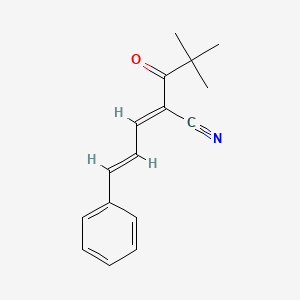
(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is an organic molecule characterized by its unique structure, which includes a nitrile group, a phenyl ring, and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile involves an aldol condensation reaction. This reaction typically starts with the condensation of an aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
-
Wittig Reaction: : Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. This method requires the preparation of the ylide, which is then reacted with the aldehyde under an inert atmosphere, typically using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be used to facilitate the reactions, and automated systems ensure precise control over temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diene system. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄), which can convert the diene into diols or other oxidized products.
-
Reduction: : Reduction reactions can target the nitrile group, converting it into an amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Substitution: : The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can introduce substituents onto the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: LiAlH₄ in dry ether, Pd/C with hydrogen gas.
Substitution: Br₂ in acetic acid, HNO₃ in sulfuric acid.
Major Products
Oxidation: Diols, carboxylic acids.
Reduction: Primary amines.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
Chemistry
In synthetic chemistry, (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is used as a building block for more complex molecules. Its reactivity allows for the construction of various functionalized derivatives, which can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, modifications of the nitrile group can lead to the development of enzyme inhibitors or receptor agonists/antagonists, which are valuable in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its conjugated diene system makes it suitable for polymerization reactions, leading to materials with unique electronic and mechanical properties.
作用机制
The mechanism by which (2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile: can be compared to other conjugated dienes and nitrile-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its conjugated diene system. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and material science research.
属性
IUPAC Name |
(2E,4E)-2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3/b10-7+,14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULHKJBIYMWYJB-APBFJCRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
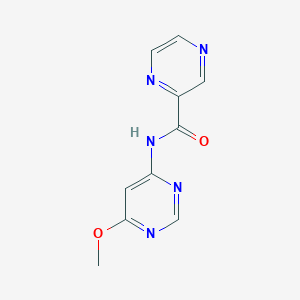
![2-chloro-6-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2850803.png)
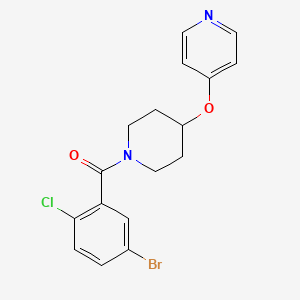

![N-(2-pyridin-2-ylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850807.png)
![[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2850809.png)
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850811.png)
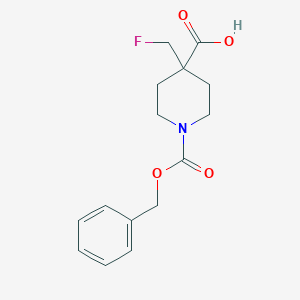
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2850814.png)
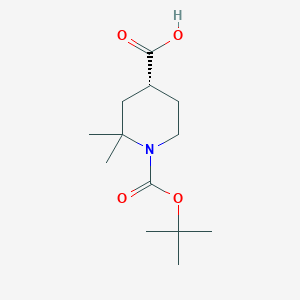
![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)


![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)
